molecular formula C13H18ClNO2 B2398423 Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride CAS No. 2138166-98-8

Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride

Cat. No.: B2398423
CAS No.: 2138166-98-8
M. Wt: 255.74
InChI Key: WQAQRRTVHVTIMB-UHFFFAOYSA-N
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Description

Spiro[chromane-2,4’-piperidin]-4-ol hydrochloride is a compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro junction. The presence of both oxygen and nitrogen atoms in its structure makes it a versatile molecule with significant potential in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromane-2,4’-piperidin]-4-ol hydrochloride typically involves the simultaneous reactions of condensation and cyclization. One common method includes the reaction of chromanone derivatives with piperidine under specific conditions to form the spiro junction . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of spiro[chromane-2,4’-piperidin]-4-ol hydrochloride may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Spiro[chromane-2,4’-piperidin]-4-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include spirocyclic ketones, alcohols, amines, and various substituted derivatives. These products are often evaluated for their potential biological activities and therapeutic applications .

Mechanism of Action

The mechanism of action of spiro[chromane-2,4’-piperidin]-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to spiro[chromane-2,4’-piperidin]-4-ol hydrochloride include:

Uniqueness

What sets spiro[chromane-2,4’-piperidin]-4-ol hydrochloride apart from these similar compounds is its unique combination of oxygen and nitrogen atoms in the spiro junction, which imparts distinct chemical and biological properties. This unique structure allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-11-9-13(5-7-14-8-6-13)16-12-4-2-1-3-10(11)12;/h1-4,11,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAQRRTVHVTIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(C3=CC=CC=C3O2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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